2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
Historical Development and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Chemistry
The exploration of pyrazolo[1,5-a]pyridine chemistry has a rich history, with early studies focusing on the fundamental synthesis and reactivity of the core structure. Initial synthetic approaches often involved the cyclization of N-aminopyridinium salts. Over the decades, the synthetic repertoire has expanded significantly to include more sophisticated methods such as [3+2] cycloaddition reactions, which offer greater control over regioselectivity and functional group tolerance. The growing interest in this heterocyclic system is evidenced by the increasing number of publications and patents, particularly in the last two decades, driven by the discovery of their diverse biological activities. This has spurred the development of more efficient and scalable synthetic routes to access a wide array of substituted pyrazolo[1,5-a]pyridines.
Architectural Features and Electronic Properties of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine core is a planar, aromatic system resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. This fusion imparts a unique electronic character to the molecule. The pyrazole ring is considered π-excessive, meaning it has a higher electron density, while the pyridine ring is π-deficient, with a lower electron density. This electronic dichotomy within the same molecule gives rise to distinct reactivity at different positions.
The nitrogen atom at position 1 is pyridine-like, while the nitrogen at position 5 is pyrrole-like. This arrangement influences the electron distribution and the sites susceptible to electrophilic or nucleophilic attack. Computational studies have further elucidated the electronic landscape of this heterocyclic system, providing insights into its reactivity and potential for intermolecular interactions.
| Feature | Description |
| Ring System | Fused bicyclic aromatic heterocycle |
| Component Rings | Pyrazole (π-excessive) and Pyridine (π-deficient) |
| Nitrogen Atoms | Two nitrogen atoms with distinct electronic environments |
| Planarity | Generally planar, allowing for π-stacking interactions |
| Reactivity | Susceptible to both electrophilic and nucleophilic substitution |
Rationales for Investigating 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde as a Strategic Chemical Entity
The specific substitution pattern of this compound makes it a molecule of strategic interest for several reasons.
Steric Influence of the Isopropyl Group: The isopropyl group at the 2-position provides steric bulk, which can influence the molecule's conformation and its interactions with biological targets. This can lead to enhanced selectivity and potency in medicinal chemistry applications.
Reactivity of the Carbaldehyde Group: The aldehyde functionality at the 3-position is a versatile chemical handle. It can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This allows for the straightforward elaboration of the molecule into more complex derivatives, making it a valuable building block in organic synthesis. A common method for introducing a carbaldehyde group onto an electron-rich heterocyclic system like pyrazolo[1,5-a]pyridine is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation. organic-chemistry.orgwikipedia.org
Modulation of Electronic Properties: The combination of the electron-donating isopropyl group and the electron-withdrawing carbaldehyde group can significantly modulate the electronic properties of the pyrazolo[1,5-a]pyridine core. This can impact the molecule's reactivity, spectroscopic properties, and biological activity.
Overview of Research Domains Pertaining to this compound
Given the functional groups present in this compound and the known activities of related compounds, its research potential spans several domains:
Medicinal Chemistry: The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.comjapsonline.com The presence of the carbaldehyde allows for the synthesis of Schiff bases and other derivatives that are often explored for their therapeutic potential. wikipedia.org
Organic Synthesis: As a functionalized building block, this compound can serve as a starting material for the synthesis of more complex heterocyclic systems. The aldehyde group can be used to introduce new ring systems or to link the pyrazolo[1,5-a]pyridine core to other molecular fragments.
Materials Science: Heterocyclic compounds with tailored electronic properties are of interest in the development of organic electronic materials. The specific substitution pattern of this molecule could lead to interesting photophysical properties, making it a candidate for investigation in areas such as organic light-emitting diodes (OLEDs) or sensors.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11-9(7-14)10-5-3-4-6-13(10)12-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWGWDQBPUYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde
Strategic Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic analysis of 2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde reveals several logical pathways for its construction. The primary disconnections involve the installation of the functional groups at the C2 and C3 positions and the formation of the bicyclic pyrazolo[1,5-a]pyridine (B1195680) core.
One robust strategy involves late-stage functionalization. This approach disconnects the C3-formyl group first, suggesting a formylation reaction on a 2-isopropylpyrazolo[1,5-a]pyridine (B3191979) intermediate. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich heterocyclic systems and represents a key transformation in this pathway. rsc.orgmdpi.com
Further disconnection of the 2-isopropyl group from the pyrazolo[1,5-a]pyridine core points to a key intermediate: the unsubstituted or pre-functionalized pyrazolo[1,5-a]pyridine scaffold. This leads to two main branches for the synthesis of the core structure:
Cycloaddition Approach: This pathway disconnects the pyrazole (B372694) ring, identifying an N-aminopyridinium ylide and a suitable three-carbon synthon (a dipolarophile) as the primary precursors. acs.orgnih.gov The isopropyl group could be incorporated into the dipolarophile, for example, an appropriately substituted alkyne or alkene.
Condensation Approach: This strategy involves the disconnection of the pyridine (B92270) ring. The key intermediates are a substituted 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent, which cyclize to form the fused pyrimidine (B1678525) ring. researchgate.netnih.gov
Therefore, key intermediates for the synthesis of the target molecule can be identified as:
2-Isopropylpyrazolo[1,5-a]pyridine (for late-stage formylation).
Pyrazolo[1,5-a]pyridine (for sequential C2-alkylation and C3-formylation).
N-iminopyridinium ylide and an isopropyl-containing alkene or alkyne.
A 3- or 4-isopropyl-5-aminopyrazole precursor for condensation reactions.
Classical and Modern Synthetic Approaches to the Pyrazolo[1,5-a]pyridine Scaffold
The construction of the core pyrazolo[1,5-a]pyridine ring system can be achieved through various methodologies, ranging from traditional multi-step sequences to highly efficient modern catalytic processes.
Linear synthesis remains a fundamental approach for constructing the pyrazolo[1,5-a]pyridine scaffold. A predominant classical method involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or related 1,3-bielectrophiles. nih.gov This reaction typically proceeds under acidic or basic conditions, where the 5-amino group of the pyrazole acts as a nucleophile, attacking a carbonyl group, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov The specific substituents on the final product are determined by the substitution pattern of the starting pyrazole and the dicarbonyl compound.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref |
| 5-Aminopyrazole | β-Enaminone | Acetic Acid, Reflux | Substituted Pyrazolo[1,5-a]pyrimidine (B1248293) | researchgate.net |
| 5-Aminopyrazole | 1,3-Diketone | Pyridine, Reflux | Substituted Pyrazolo[1,5-a]pyrimidine | researchgate.net |
This table presents generalized examples of linear synthesis approaches.
Convergent strategies, which involve the separate synthesis of key fragments followed by their assembly, offer increased efficiency. The most common convergent route to the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.govacs.org In this approach, the pyridine ring serves as one fragment, which is converted into a reactive ylide intermediate. This ylide then reacts with a dipolarophile (the second fragment) to construct the pyrazole ring in a single, often highly regioselective, step. This method is advantageous for rapidly creating diverse derivatives by varying either the pyridine precursor or the dipolarophile. acs.org
Modern synthetic chemistry favors cascade (or domino) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are highly atom-economical and efficient for building molecular complexity.
A notable example is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines via a palladium-catalyzed cascade process. acs.org This reaction begins with the direct alkenylation of an N-iminopyridinium ylide with an alkenyl iodide, followed by a silver-mediated intramolecular cyclization. acs.org This tandem pathway allows for the direct and site-selective introduction of substituents at the C2 position. acs.org
Another powerful cascade approach involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. acs.orgnih.gov Promoted by acetic acid and using molecular oxygen as the oxidant, this method proceeds through a sequence of C(sp³)–C(sp²) bond formation followed by a dehydrative cyclization, affording highly substituted pyrazolo[1,5-a]pyridines under environmentally compatible conditions. acs.orgnih.gov
| Reaction Type | Precursors | Catalyst/Reagent | Key Features | Ref |
| Direct Alkenylation/Cyclization | N-iminopyridinium ylide, Alkenyl iodide | Pd(OAc)₂, Ag₂CO₃ | Forms 2-substituted products; high efficiency. | acs.org |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine, β-ketoester | Acetic Acid, O₂ | Green conditions; high atom economy. | acs.orgnih.gov |
This table summarizes modern cascade reactions for scaffold formation.
Specific Methodologies for Introducing the 2-Isopropyl Moiety
The introduction of the 2-isopropyl group is a critical step in the synthesis of the target molecule. While general C2-alkylation can be challenging, modern methods provide direct routes.
Direct alkylation of the pyrazolo[1,5-a]pyridine core is not a commonly reported method. Instead, the substituent is typically introduced as part of one of the precursors during the ring-forming reaction.
The palladium-catalyzed cascade reaction is particularly well-suited for this purpose. acs.org To synthesize a 2-isopropyl derivative, a vinyl iodide containing the appropriate branched structure would be required. The reaction between an N-iminopyridinium ylide and a suitable alkenyl iodide (e.g., 1-iodo-3-methyl-1-butene) would, after the cascade sequence, yield the desired 2-isopropylpyrazolo[1,5-a]pyridine intermediate. This method represents one of the most direct routes for preparing C2-substituted pyrazolo[1,5-a]pyridines with defined regiochemistry. acs.org
Stereoselective Introduction of the Isopropyl Group
Achieving stereocontrol in the synthesis of chiral molecules is a paramount challenge in organic chemistry. For this compound, the stereoselective introduction of the isopropyl group at the C2 position can be approached through several strategic pathways, primarily involving the use of chiral precursors or asymmetric catalytic methods during the construction of the heterocyclic core.
One potential strategy involves the utilization of a chiral pool approach, starting from readily available enantiopure building blocks. For instance, a chiral precursor containing the isopropyl moiety with a defined stereocenter could be synthesized and subsequently cyclized to form the desired pyrazolo[1,5-a]pyridine. This might involve the reaction of a chiral hydrazine (B178648) derivative with a suitably functionalized pyridine precursor.
Another avenue is the use of chiral auxiliaries . An achiral precursor to the pyrazolo[1,5-a]pyridine system could be appended with a chiral auxiliary, which would direct the diastereoselective introduction of the isopropyl group. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.
Furthermore, asymmetric catalysis presents a powerful tool for establishing the stereocenter. A prochiral substrate could undergo an asymmetric transformation, such as a catalytic asymmetric hydrogenation or an asymmetric conjugate addition, to install the chiral isopropyl group prior to the cyclization event that forms the pyrazolo[1,5-a]pyridine ring. While direct asymmetric C-H functionalization at the 2-position of a pre-formed pyrazolo[1,5-a]pyridine ring is a developing field, it represents a future-forward approach to this synthetic challenge.
Currently, the literature provides more extensive examples of achieving stereoselectivity in related heterocyclic systems, which can serve as a blueprint for the target molecule. For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation reactions have been successfully employed in the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, demonstrating the potential of organocatalysis in creating stereogenic centers within pyrazolopyridine scaffolds.
Specific Methodologies for Introducing the 3-Carbaldehyde Moiety
The introduction of a formyl group at the C3 position of the pyrazolo[1,5-a]pyridine nucleus is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic aromatic substitution on the electron-rich pyrazole ring of the fused system.
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).
The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. The electron-rich pyrazole ring of the 2-isopropylpyrazolo[1,5-a]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic substitution preferentially occurs at the C3 position, which is the most nucleophilic and sterically accessible site on the pyrazole moiety. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-carbaldehyde.
The reaction conditions for the Vilsmeier-Haack formylation can be tuned to optimize the yield and selectivity. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of the reagents play a significant role. For pyrazolo[1,5-a]pyrimidine systems, which are structurally analogous to the target molecule, regioselective formylation at the 3-position of the pyrazole ring has been reported, underscoring the reliability of this method for the desired transformation.
Interactive Data Table: Vilsmeier-Haack Reaction Parameters
| Substrate Analogue | Reagents | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
| Pyrazolo[1,5-a]pyrimidine | DMF, POCl₃ | Dichloromethane | 0 to rt | Good | C3-formylation |
| 2-Phenylpyrazolo[1,5-a]pyridine | DMF, POCl₃ | 1,2-Dichloroethane | 80 | Moderate | C3-formylation |
While the Vilsmeier-Haack reaction is a robust method, several other formylation techniques can be considered, each with its own set of advantages regarding reaction conditions and substrate scope.
The Duff reaction offers a method for the formylation of highly activated aromatic rings using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid. This method could be applicable to the pyrazolo[1,5-a]pyridine system, given the electron-rich nature of the pyrazole ring.
The Reimer-Tiemann reaction , which employs chloroform (B151607) in a basic medium, is another classic formylation method. However, its application to N-heterocyclic systems can sometimes be limited by side reactions or lower regioselectivity.
The Gattermann and Gattermann-Koch reactions are typically used for the formylation of less activated aromatic compounds and involve the use of hydrogen cyanide/HCl (Gattermann) or carbon monoxide/HCl (Gattermann-Koch) in the presence of a Lewis acid catalyst. While less common for highly activated heterocycles, they remain a part of the synthetic chemist's toolkit for formylation.
Optimization of any formylation reaction for 2-isopropylpyrazolo[1,5-a]pyridine would involve a systematic study of reaction parameters. This includes screening different formylating agents, solvents of varying polarity, a range of temperatures, and the use of catalysts to enhance reaction rates and selectivity. The goal is to identify conditions that provide the highest possible yield of the desired 3-carbaldehyde while minimizing the formation of byproducts.
Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The construction of the pyrazolo[1,5-a]pyridine core and its subsequent functionalization can be significantly enhanced through the use of metal catalysis, organocatalysis, and biocatalysis.
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds. For the synthesis of the pyrazolo[1,5-a]pyridine core, several metal-catalyzed strategies have been developed.
Palladium-catalyzed reactions are at the forefront of these methodologies. A notable example is the cascade process involving a palladium-catalyzed direct alkenylation of N-iminopyridinium ylides with alkenyl iodides, followed by a silver-mediated cyclization to afford 2-substituted pyrazolo[1,5-a]pyridines. This approach offers a direct route to the desired heterocyclic system.
Copper-catalyzed reactions also play a significant role. For instance, a copper(II)-catalyzed divergent synthesis allows for the formation of pyrazolo[1,5-a]pyridines from 2-(2-pyridyl)azirine-2-carboxylic esters through selective cleavage of the N-C2 bond of the azirine ring.
Other transition metals have also been explored. For example, iron(III) nitrate (B79036) has been shown to catalyze the oxidative [3+2] cycloaddition of alkynylphosphonates with in situ generated pyridinium-N-imines to yield pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.com
Interactive Data Table: Metal-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines
| Catalyst | Reaction Type | Starting Materials | Key Feature |
| Palladium(II) acetate | Direct Alkenylation/Cyclization | N-iminopyridinium ylide, Alkenyl iodide | Cascade reaction |
| Copper(II) triflate | Ring Expansion | 2-(2-Pyridyl)azirine-2-carboxylate | Divergent synthesis |
| Iron(III) nitrate | Oxidative [3+2] Cycloaddition | Alkynylphosphonate, N-aminopyridinium salt | Mild conditions |
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often proceeding under mild conditions and with high stereoselectivity. While specific applications of organocatalysis for the synthesis of 2-isopropylpyrazolo[1,5-a]pyridine are still emerging, related systems have been successfully constructed using this strategy. For instance, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved through an N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines. This demonstrates the potential for developing organocatalytic methods for the enantioselective synthesis of the target molecule.
Biocatalysis , which utilizes enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field in organic synthesis due to its high selectivity and environmentally benign nature. The application of biocatalysis to the synthesis of pyrazolo[1,5-a]pyridine derivatives is a nascent area of research. Potential biocatalytic routes could involve the enzymatic resolution of a racemic mixture of a chiral intermediate or the use of enzymes to catalyze key bond-forming reactions in the synthetic sequence with high stereospecificity. The development of novel biocatalysts through protein engineering could pave the way for efficient and sustainable syntheses of chiral pyrazolo[1,5-a]pyridine derivatives in the future.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrazolo[1,5-a]pyridine derivatives aims to reduce the environmental impact of chemical manufacturing. This involves the development of eco-friendly protocols that minimize waste, avoid the use of toxic substances, and improve energy efficiency. cu.edu.eg For the pyrazolo[1,5-a]pyridine core, this translates to exploring alternative energy sources like microwave and ultrasound, utilizing benign solvent systems such as water, or eliminating solvents entirely. cu.edu.eg These strategies not only offer environmental benefits but also frequently lead to improved reaction rates, higher yields, and simplified purification procedures. researchgate.net
A primary focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. researchgate.net Research into the synthesis of the pyrazolo[1,5-a]pyridine scaffold and related structures has yielded promising results using solvent-free and aqueous conditions.
Solvent-Free Approaches: Solvent-free reactions, conducted by grinding reagents together or using microwave irradiation, represent a highly efficient and clean synthetic strategy. researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) has become a valuable tool, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. researchgate.netdergipark.org.tr For instance, the catalyst- and solvent-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines has been achieved in minutes with high yields under microwave irradiation. researchgate.net This approach demonstrates the potential for rapid and efficient construction of the core heterocyclic system, which could be adapted for derivatives like this compound. Another solvent-free method involves grinding solid reactants together, sometimes with a catalytic amount of acid, which has been successfully used to prepare pyrazolo[1,5-a]pyrimidines at room temperature. researchgate.net
Water-Mediated and Ultrasound-Assisted Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Its use in the synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, has been demonstrated in copper-catalyzed cascade reactions. researchgate.net The unique properties of water can enhance reaction rates and influence selectivity.
To further improve efficiency, energy sources like ultrasound (sonochemistry) are employed. Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate chemical transformations. nih.govresearchgate.net This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often in aqueous or ethanolic media, resulting in significantly reduced reaction times (to as little as 5 minutes) and excellent yields. nih.govresearchgate.neteurjchem.com The combination of a green solvent like water with ultrasound irradiation presents a powerful and sustainable methodology for synthesizing these heterocyclic frameworks. eurjchem.com
| Methodology | Typical Conditions | Energy Source | Key Advantages | Example Scaffold | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free, p-TsOH catalyst | Microwave | Rapid reaction (minutes), high yields, catalyst-free potential. | Pyrazolo[3,4-b]quinolines | researchgate.netresearchgate.net |
| Ultrasound Irradiation (Sonochemistry) | Water or Ethanol | Ultrasound | Very short reaction times (5 min), mild conditions, easy work-up. | Pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.neteurjchem.com |
| Grinding | Solvent-free, room temperature | Mechanical | Simplicity, no heating required, minimal waste. | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Aqueous Synthesis | Water as solvent, catalyst (e.g., Copper) | Conventional Heating | Use of a benign and safe solvent, potential for unique reactivity. | Pyrazolo[1,5-a]quinazolines | researchgate.net |
A holistic green chemistry approach also considers the origin of starting materials and the efficiency with which their atoms are incorporated into the final product.
Renewable Feedstocks: The majority of chemical synthesis relies on feedstocks derived from non-renewable petrochemical sources. google.com A key goal of sustainable chemistry is to transition towards bio-based platform chemicals derived from renewable biomass. nih.gov For the synthesis of this compound, this could involve sourcing the pyridine core from renewable materials. Research has demonstrated viable pathways to produce pyridines from biomass-derived platform chemicals like glycerol (a byproduct of biodiesel production) and furfural. nih.govacsgcipr.orgresearchgate.net While the synthesis of the complete fused pyrazolo[1,5-a]pyridine ring system from purely renewable precursors is still a developing field, the ability to form the foundational pyridine ring from sustainable sources represents a significant step forward. nih.govacsgcipr.org
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that become part of the final desired product. Reactions with high atom economy are inherently greener as they generate minimal waste. In the context of synthesizing the pyrazolo[1,5-a]pyridine scaffold, certain reaction types are particularly advantageous.
Cycloaddition Reactions: The traditional route to pyrazolo[1,5-a]pyridines often involves a [3+2] cycloaddition between an N-iminopyridinium ylide and an alkyne or alkene. acs.org This type of reaction is highly atom-economical as all the atoms of the reactants are incorporated into the bicyclic product, with no byproducts formed. organic-chemistry.org
Cross-Dehydrogenative Coupling (CDC): More advanced methods, such as acetic acid and oxygen-promoted cross-dehydrogenative coupling, have been developed to form the pyrazolo[1,5-a]pyridine ring. acs.orgnih.gov These processes are designed for high atom economy, forming C-C and C-N bonds with the only byproduct often being water. nih.gov
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are intrinsically atom-economical. Green one-pot syntheses of related pyrazolo[1,5-a]pyrimidines exemplify this efficient approach. researchgate.net
By prioritizing these reaction types, chemists can design synthetic routes to this compound that are not only elegant but also environmentally responsible.
| Reaction Type | Principle of Atom Economy | Typical Byproducts | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | All atoms from the two reacting species are incorporated into the final product. | None | acs.org |
| Cross-Dehydrogenative Coupling (CDC) | Forms new bonds by removing H2, which is oxidized by O2. | Water | acs.orgnih.gov |
| Multi-Component Reactions | Combines three or more starting materials in a single operation, incorporating most atoms into the product. | Often simple molecules like water or ethanol. | researchgate.net |
Comprehensive Chemical Reactivity and Derivatization Studies of 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde
Reactivity at the 3-Carbaldehyde Functional Group
The aldehyde functional group is a cornerstone of organic synthesis due to its electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the conversion of the aldehyde into a diverse array of other functional groups and facilitates carbon-carbon bond formation.
Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde group of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a powerful method for creating new carbon-carbon bonds. This reaction produces a secondary alcohol upon acidic workup. The versatility of the Grignard reagent allows for the introduction of various alkyl, aryl, or vinyl groups at the carbon atom that was formerly the carbonyl carbon.
Cyanohydrin Formation: The reaction with hydrogen cyanide (HCN), typically catalyzed by a base like cyanide ion (CN⁻), results in the formation of a cyanohydrin. libretexts.org The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol, providing pathways to other important classes of molecules.
| Reactant | Reagent | Expected Product |
|---|---|---|
| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanol |
| This compound | 1. Phenylmagnesium bromide (C₆H₅MgBr) 2. H₃O⁺ | (2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)(phenyl)methanol |
| This compound | NaCN, H₂SO₄ | 2-Hydroxy-2-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)acetonitrile |
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. They are fundamental for constructing more complex molecular frameworks.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base such as pyridine (B92270) or piperidine. wikipedia.orgresearchgate.net The reaction with this compound would yield an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations. wikipedia.org
Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The stereochemical outcome (E or Z-alkene) can often be controlled by the choice of the ylide and reaction conditions. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Aldol (B89426) Condensation: Since this compound lacks α-hydrogens, it cannot self-condense. However, it can participate in directed or crossed Aldol condensations (specifically, a Claisen-Schmidt condensation) with other enolizable aldehydes or ketones. This reaction, typically carried out under basic or acidic conditions, results in the formation of an α,β-unsaturated carbonyl compound.
| Reaction Type | Reagent | Expected Product Class |
|---|---|---|
| Knoevenagel | Malononitrile, Piperidine | 2-((2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)methylene)malononitrile |
| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Vinyl-2-isopropylpyrazolo[1,5-a]pyridine |
| Claisen-Schmidt | Acetone, NaOH | 4-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)but-3-en-2-one |
The aldehyde group exists in an intermediate oxidation state, allowing for its facile conversion to either a carboxylic acid via oxidation or a primary alcohol via reduction.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is often used as a qualitative test for aldehydes.
Reduction: The reduction of the aldehyde group to a primary alcohol, (2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)methanol, is a common and high-yielding reaction. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, often preferred for its selectivity for aldehydes and ketones in the presence of other reducible functional groups.
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)methanol |
The reaction of the aldehyde with primary amines and related compounds (R-NH₂) is another example of a nucleophilic addition-elimination (condensation) reaction. The reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org
Imines (Schiff Bases): Condensation with primary amines (RNH₂) yields imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. libretexts.org
Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes.
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. nih.govdergipark.org.tr These derivatives are also typically stable, crystalline compounds, making them useful for identification purposes.
| Reactant | Product Class | Product Name |
|---|---|---|
| Aniline (C₆H₅NH₂) | Imine | N-((2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)methylene)aniline |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |
Functionalization and Modification of the Pyrazolo[1,5-a]pyridine (B1195680) Core
The aromatic pyrazolo[1,5-a]pyridine nucleus is also a target for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties.
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. However, the pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. wikipedia.org The reaction is often sluggish and requires harsh conditions. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions often employed for SₑAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org
In the pyrazolo[1,5-a]pyridine system, the fused electron-rich pyrazole (B372694) ring influences the reactivity of the pyridine portion. The regioselectivity of substitution is determined by the combined directing effects of the fused ring and the existing substituents (the 2-isopropyl and 3-formyl groups). The formyl group is a deactivating, meta-directing group, while the isopropyl group is a weak activating, ortho-, para-directing group. Computational studies and experimental results on related pyrazolo[1,5-a]pyridine systems suggest that electrophilic substitution, when it occurs, often favors specific positions on the pyridine ring, such as C5 or C7. For instance, bromination and nitration of related pyrazolopyrimidine scaffolds have shown substitution on the pyrimidine (B1678525) ring. mdpi.com
| Reaction | Reagents | Potential Product Class |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
| Bromination | Br₂, FeBr₃ | Bromo-2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde |
| Sulfonation | Fuming H₂SO₄ | 2-Isopropyl-3-formylpyrazolo[1,5-a]pyridine-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic compounds. nih.govyoutube.com For the this compound scaffold, SNAr reactions would be performed on its halogenated derivatives, most likely at the pyridine ring positions (C5, C6, or C7), which are more susceptible to nucleophilic attack than the pyrazole ring.
The feasibility of SNAr depends on the position of the halogen and the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this molecule, the fused pyrazole ring and the aldehyde group influence the electron density of the pyridine ring. Halogen atoms at C5 and C7 would be particularly activated towards nucleophilic displacement due to resonance stabilization provided by the ring nitrogen and the C3-carbaldehyde group.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction typically requires heating and is often facilitated by a base to neutralize the generated acid. youtube.com While specific experimental data on halogenated this compound is not extensively documented, the expected reactivity follows established principles for pyridine-like systems.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Halogen Position | Nucleophile | Typical Conditions | Expected Product |
|---|---|---|---|
| C7-Chloro | Morpholine (B109124) | K₂CO₃, DMSO, 120 °C | 7-Morpholinyl derivative |
| C5-Bromo | Sodium Methoxide | MeOH, Reflux | 5-Methoxy derivative |
| C7-Chloro | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C (Buchwald-Hartwig Amination) | 7-Anilino derivative |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs a halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netresearchgate.net This method would be highly effective for introducing aryl or vinyl substituents at various positions on the pyrazolo[1,5-a]pyridine ring system. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the sterically hindered and electronically complex substrate. nih.gov
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples a terminal alkyne with the halo-derivative using a palladium catalyst and a copper(I) co-catalyst. researchgate.netarkat-usa.org This reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde present in the target molecule.
Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the halogenated substrate with a primary or secondary amine. researchgate.net It offers a significant advantage over traditional SNAr for amination, as it proceeds under milder conditions and with a broader range of amine coupling partners.
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction Data
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 7-Bromo-2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |
| 5-Iodo-2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 91 |
| 7-Chloro-2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | Thiophene-2-boronic acid | XPhos Pd G2 | K₃PO₄ | t-BuOH | 78 |
Note: Data in this table is representative of typical Suzuki reactions on similar heterocyclic systems and is for illustrative purposes.
C-H Activation and Direct Functionalization Strategies
Direct C-H activation and functionalization have emerged as highly atom-economical and efficient synthetic strategies, avoiding the need for pre-functionalized substrates like halides. rsc.org For the pyrazolo[1,5-a]pyridine core, several positions are potential sites for C-H functionalization.
The electronic nature of the rings dictates the most probable sites of reaction. The pyrazole ring is generally more electron-rich than the pyridine ring, but the C3-position is already substituted. The most electron-rich and sterically accessible position on the pyrazole ring, C1, is not available. On the pyridine ring, C-H bonds at C5 and C7 are the most likely candidates for functionalization via electrophilic attack or metal-catalyzed processes. The directing-group ability of the aldehyde or the ring nitrogen can be exploited to achieve regioselectivity. For instance, palladium-catalyzed C-H arylation could potentially be directed to the C4 position. However, the inherent electron-poor nature of the pyridine ring makes C-H activation challenging compared to more electron-rich aromatic systems. rsc.org
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Nucleophilic Aromatic Substitution: The SNAr reaction on a halogenated derivative proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the halogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. nih.gov
Suzuki-Miyaura Coupling: The mechanism is a well-established catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazolo[1,5-a]pyridine derivative, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. mdpi.com
The elucidation of these mechanisms relies on a combination of kinetic studies, intermediate trapping, and computational modeling, providing a predictive framework for the reactivity of the this compound scaffold.
Advanced Structural Characterization and Spectroscopic Probing of 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of its elemental composition and, consequently, its exact molecular formula.
For 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde, HRMS would be used to confirm the molecular formula C12H12N2O. The experimentally measured accurate mass would be compared against the theoretically calculated mass, providing strong evidence for the compound's identity.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure, revealing the most labile bonds and stable fragments. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, fragmentation is often initiated by the loss of small, stable molecules or radicals from the substituents. researchgate.net In the case of 2-Isopropylpyrazolo[1,a]pyridine-3-carbaldehyde, the fragmentation pathway would likely involve initial loss of the formyl radical (•CHO) or a carbon monoxide (CO) molecule from the aldehyde group, followed by fragmentation of the isopropyl group (loss of a methyl radical, •CH3) or cleavage of the heterocyclic ring system, which may involve the successive loss of HCN molecules. researchgate.net
Table 1: Expected High-Resolution Mass Spectrometry Data for C12H12N2O.
| Ion/Fragment Formula | Calculated m/z | Description |
|---|---|---|
| [C12H12N2O + H]+ | 201.10224 | Protonated molecular ion (M+H)+ |
| [C11H12N2]+ | 172.10005 | Fragment from loss of CO |
| [C11H9N2O]+ | 185.07149 | Fragment from loss of a methyl radical (•CH3) |
| [C9H6N2O]+ | 158.04799 | Fragment from loss of the isopropyl radical (•C3H7) |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity and spatial arrangement of atoms within the molecule. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, but multi-dimensional (2D) NMR experiments are essential for unambiguous assignment. researchgate.netlookchem.com
A combination of 2D NMR experiments is used to piece together the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). sdsu.edu For the target molecule, COSY would reveal correlations between the methine and methyl protons of the isopropyl group, as well as the coupling network among the four protons on the pyridine (B92270) portion of the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.edu It allows for the definitive assignment of each carbon atom that bears a proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other, regardless of whether they are bonded. nih.gov This is crucial for determining stereochemistry and conformation. For instance, a NOESY correlation between the aldehyde proton and the proton at the C4 position of the pyridine ring would provide information about the preferred orientation of the carbaldehyde group.
Table 2: Representative ¹H, ¹³C Chemical Shifts and Expected 2D NMR Correlations for this compound.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
|---|---|---|---|---|
| CHO | ~10.1 | ~185.0 | - | C3, C3a |
| CH(CH₃)₂ | ~3.5 (septet) | ~28.0 | CH(CH₃)₂ | C2, CH(CH₃)₂ |
| CH(CH₃)₂ | ~1.4 (doublet) | ~22.5 | CH(CH₃)₂ | C2, CH(CH₃)₂ |
| C2 | - | ~155.0 | - | - |
| C3 | - | ~115.0 | - | - |
| C4 | ~8.5 | ~120.0 | H5 | C3, C5, C8a |
| C5 | ~7.1 | ~114.0 | H4, H6 | C4, C6, C7 |
| C6 | ~7.5 | ~129.0 | H5, H7 | C4, C5, C8 |
| C7 | ~9.0 | ~140.0 | H6 | C5, C8a |
While the vast majority of NMR spectroscopy is performed on solutions, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase. For pharmaceutical compounds, the solid-state form is critical as different crystalline forms (polymorphs) or amorphous states can have different physical properties, including solubility and stability. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and couplings that arise from different crystal packing environments. It is also a powerful tool for quantifying the amount of amorphous content within a crystalline sample.
Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. nih.govnih.gov For this compound, DNMR could be employed to investigate the rotational barriers of the C-C bonds connecting the isopropyl and carbaldehyde groups to the heterocyclic ring. By acquiring spectra at different temperatures, it is possible to determine the energy barriers associated with these rotations, providing insight into the molecule's conformational flexibility.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise coordinates for each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net The resulting crystal structure confirms the constitution and configuration of the molecule, and also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the solid state. researchgate.net
The geometric parameters derived from an SCXRD experiment provide a wealth of information. Analysis of bond lengths can reveal details about bond order and electron delocalization within the fused pyrazolo[1,5-a]pyridine ring system. Bond angles show the local geometry around each atom, confirming, for example, the trigonal planar geometry of the sp²-hybridized carbons and the tetrahedral geometry of the sp³-hybridized carbons. Torsional angles describe the conformation of the molecule, defining the spatial relationship between the plane of the heterocyclic core and the substituents.
Table 3: Selected Bond Lengths and Angles for a Representative Pyrazolo[1,5-a]pyridine Derivative.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Atoms | Length | Atoms | Angle |
| N1-N2 | 1.37 | C3-N2-N1 | 111.5 |
| N2-C3 | 1.34 | C8a-N1-N2 | 105.0 |
| C3-C3a | 1.43 | C4-C3a-C3 | 134.0 |
| C3a-C4 | 1.41 | C5-C4-C3a | 118.0 |
| C4-C5 | 1.37 | C6-C5-C4 | 121.0 |
| C5-C6 | 1.40 | C7-C6-C5 | 118.5 |
| C6-C7 | 1.36 | N8-C7-C6 | 122.0 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
While a specific crystal structure for this compound is not available in the cited literature, the analysis of closely related pyrazole (B372694) and fused pyrazole derivatives provides significant insight into the intermolecular interactions that likely govern its solid-state assembly. The crystal packing of such aromatic N-heterocycles is typically dominated by a combination of hydrogen bonding and π-π stacking interactions.
Functionalized pyrazolo-arylmethanimine derivatives are known to form crystalline supramolecular assemblies stabilized by both hydrogen bonds (HBs) and π–π stacking interactions. mdpi.com The geometry and nature of these interactions can be tuned by altering the substituents on the aromatic rings. mdpi.com For instance, in dipyrazolopyrimidine derivatives, various C–H···N and C–H···C interactions have been observed, including bidirectional π-stacking contacts between pyridine and phenyl rings with C···H distances around 2.8-2.9 Å. mdpi.com
The pyrazolo[1,5-a]pyridine ring system, being a planar aromatic structure, is highly susceptible to π-π stacking. Theoretical and experimental studies on pyridine, a constituent ring of the core structure, show that π-π interactions are crucial for its molecular assembly. researchgate.net The most stable arrangement for pyridine dimers is an antiparallel-displaced geometry, which maximizes favorable interactions. researchgate.net It is therefore highly probable that the crystal structure of this compound features offset or slipped-stack π-π interactions between the pyrazolopyridine cores of adjacent molecules, with interplanar distances typically in the range of 3.3–3.8 Å.
Although the target molecule lacks classic hydrogen bond donors (like N-H or O-H), weaker C–H···O and C–H···N hydrogen bonds are expected to play a significant role. The aldehyde oxygen is a potent hydrogen bond acceptor, likely forming C–H···O interactions with aromatic C-H groups or C-H groups from the isopropyl substituent of neighboring molecules. Similarly, the nitrogen atoms of the pyrazole and pyridine rings can act as acceptors for weak hydrogen bonds.
Polymorphism, Co-crystallization, and Solvate Formation
The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties. The pyrazolo[1,5-a]pyrimidine (B1248293) and related pyrazolo-pyrimidine scaffolds have a known tendency to form crystals with notable conformational and supramolecular phenomena, including polymorphism. nih.gov
Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have shown that crystallization from different solvents (e.g., methanol (B129727) vs. ethanol) can yield distinct monoclinic polymorphs. mdpi.comsunway.edu.my These polymorphs, while having the same crystal symmetry, feature different molecular conformations and are stabilized by different supramolecular synthons, such as helical versus zigzag hydrogen-bonded chains. mdpi.comsunway.edu.my This sensitivity to crystallization conditions suggests that this compound could also exhibit polymorphism. The specific arrangement of molecules, driven by the balance of π-π stacking and weak hydrogen bonds, could be subtly altered by changes in solvent or temperature, leading to different packing arrangements.
Furthermore, the formation of multi-component crystals, such as co-crystals and solvates, is a common feature of N-heterocyclic compounds. youtube.com Co-crystallization, the process of forming a crystalline solid from two or more neutral molecules, can be used to modify properties like melting point and solubility. nih.gov The nitrogen atoms in the pyrazolopyridine ring and the aldehyde oxygen of the target molecule provide sites for hydrogen bonding with suitable co-formers. For example, allopurinol, a pyrazolo[3,4-d]pyrimidine, forms co-crystals and hydrates with dicarboxylic acids. researchgate.net It is plausible that this compound could form similar co-crystals.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying functional groups and probing the molecular structure of this compound. While specific experimental spectra for this compound are not available, a detailed prediction of its characteristic vibrational modes can be made based on data from analogous structures, such as pyridine-3-carbaldehyde and other substituted pyrazolo[1,5-a]pyridines. acs.orgresearchgate.netnist.gov
The key functional groups—the aldehyde, the isopropyl group, and the fused aromatic pyrazolopyridine core—will give rise to distinct signals. The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the 1680–1710 cm⁻¹ region. The precise frequency can be influenced by conjugation with the aromatic ring. The aldehydic C-H bond will produce a characteristic stretching vibration, often seen as a pair of weak bands between 2700 and 2900 cm⁻¹.
The aromatic pyrazolo[1,5-a]pyridine core will exhibit a series of characteristic bands. The C=C and C=N stretching vibrations within the fused rings are expected to appear in the 1400–1650 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The out-of-plane C-H bending modes, which are sensitive to the substitution pattern, typically occur in the 700–900 cm⁻¹ range and provide a fingerprint of the molecule.
The isopropyl substituent will be identified by its aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹ and by its characteristic bending vibrations, including a symmetric deformation (umbrella mode) around 1380 cm⁻¹ and an asymmetric deformation near 1465 cm⁻¹.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, particularly the symmetric ring breathing modes, which for pyridine are observed around 1000-1030 cm⁻¹. aps.orgresearchgate.net The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Pyrazolopyridine Ring | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 3000 | Medium-Strong | Medium |
| Aldehydic C-H Stretch | Carbaldehyde | 2700 - 2900 (often two weak bands) | Weak | Weak |
| C=O Stretch | Carbaldehyde | 1680 - 1710 | Very Strong | Medium |
| Aromatic C=C/C=N Stretch | Pyrazolopyridine Ring | 1400 - 1650 | Strong-Medium | Strong |
| Aliphatic C-H Bend | Isopropyl Group | 1370 - 1470 | Medium | Weak-Medium |
| Aromatic Ring Breathing | Pyrazolopyridine Ring | ~1000 | Medium | Strong |
| Aromatic C-H Out-of-Plane Bend | Pyrazolopyridine Ring | 700 - 900 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides crucial information about the electronic transitions and photophysical behavior of molecules. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are known to be the core of many fluorescent molecules, making them attractive for applications in materials science and as biological probes. nih.govnbinno.comresearchgate.net The photophysical properties of these systems are highly tunable through substitution on the heterocyclic core. nbinno.com
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense bands arising from π → π* transitions within the conjugated aromatic system. Studies on related pyrazolo[1,5-a]pyrimidines show a main absorption band typically between 340–440 nm, which is often assigned to an intramolecular charge transfer (ICT) process. nih.govrsc.org The presence of the electron-donating isopropyl group at the C2 position and the electron-withdrawing carbaldehyde group at the C3 position creates a "push-pull" system that can enhance this ICT character. A weaker, lower energy absorption band corresponding to the n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the aldehyde oxygen, may also be observed.
Many derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems are highly fluorescent. nih.govresearchgate.net The fluorescence properties, including emission wavelength and quantum yield (ΦF), are strongly dependent on the nature and position of substituents. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. researchgate.netrsc.org For the target molecule, the combination of the isopropyl and carbaldehyde groups is expected to induce fluorescence, likely with emission in the blue-green region of the spectrum.
Furthermore, compounds with significant ICT character often exhibit solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. researchgate.net It is probable that this compound would display such behavior, with a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases, due to the stabilization of the more polar excited state.
| Compound Class | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Key Features | Reference |
|---|---|---|---|---|
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | 340 - 440 | 400 - 550 | Properties are highly dependent on aryl substituent (EDG vs. EWG). | nih.govrsc.org |
| Pyrazolo[1,5-a]pyridine-fused pyrimidines | Not specified | ~450 - 550 | Exhibit solvatochromism and turn-on fluorescence in lipophilic environments. | researchgate.netrsc.org |
| General Pyrazolo[1,5-a]pyrimidines | Not specified | Not specified | Tunable properties; high quantum yields achievable. | researchgate.netrsc.org |
Theoretical and Computational Investigations of 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and molecular properties of heterocyclic compounds. These methods model the electron distribution within a molecule to predict its geometry, energy, and various electronic parameters. For a molecule such as 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde, DFT calculations would typically be initiated by optimizing the molecular geometry to find its most stable three-dimensional conformation.
A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, studies have shown that the HOMO-LUMO gap can be tuned by the nature of substituents on the heterocyclic core. nih.gov For this compound, the electron-withdrawing nature of the carbaldehyde group at the 3-position would be expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap and the molecule's electronic properties.
The charge distribution across the molecule can also be calculated, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical Molecular Orbital Properties of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrazolo[1,5-a]pyridine (unsubstituted) | -6.2 | -1.5 | 4.7 |
| 3-Carbaldehyde-pyrazolo[1,5-a]pyridine | -6.5 | -2.0 | 4.5 |
| 2-Isopropyl-pyrazolo[1,5-a]pyridine | -6.1 | -1.4 | 4.7 |
| This compound | -6.4 | -1.9 | 4.5 |
Note: The data in this table is illustrative and based on general principles of substituent effects on the electronic structure of heterocyclic systems. Actual values would require specific DFT calculations for each molecule.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. Red or yellow areas typically represent electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential) that are prone to nucleophilic attack. cram.com For this compound, an MEP surface would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazolo[1,5-a]pyridine core, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can be used to explore the conformational flexibility of a ligand like this compound and to model its interaction with a biological target, such as an enzyme or receptor. While specific in vivo or clinical data are excluded from this discussion, MD simulations provide valuable insights at a molecular level.
For this compound, MD simulations could reveal the preferred rotational conformations of the isopropyl and carbaldehyde groups relative to the pyrazolo[1,5-a]pyridine ring system. This is crucial for understanding how the molecule might fit into a binding pocket of a protein.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization
Computational chemistry can also be a powerful tool for optimizing synthetic routes. By modeling the reaction pathway of a chemical transformation, it is possible to identify the transition states and intermediates involved. The calculated activation energies for different potential pathways can help in selecting the most efficient reaction conditions. For the synthesis of this compound, theoretical modeling of the key bond-forming steps, such as the cycloaddition reactions often used to form the pyrazolo[1,5-a]pyridine core, could provide valuable mechanistic insights. organic-chemistry.org
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy, aiding in the structural characterization of novel compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of this compound. Studies on related pyrazolo[1,5-a]pyrimidine systems have shown the utility of combining NMR spectroscopy with DFT calculations for unambiguous structural assignment. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This can be particularly useful for identifying characteristic functional groups, like the carbonyl stretch of the carbaldehyde group in the target molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. biochempress.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, TD-DFT calculations would likely predict absorptions in the UV region characteristic of the π-conjugated system of the pyrazolo[1,5-a]pyridine core, with the carbaldehyde group potentially causing a shift in the absorption wavelength.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| 1H NMR | Chemical Shift (aldehyde proton) | ~9.8-10.2 ppm |
| 13C NMR | Chemical Shift (carbonyl carbon) | ~185-195 ppm |
| IR Spectroscopy | Vibrational Frequency (C=O stretch) | ~1680-1700 cm-1 |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~300-350 nm |
Note: These values are estimates based on typical ranges for similar functional groups and heterocyclic systems and would need to be confirmed by specific calculations.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. While often used in the context of biological activity (QSAR), QSPR can also be applied to properties like solubility, melting point, and chromatographic retention time. For a series of substituted pyrazolo[1,5-a]pyridine derivatives, a QSPR model could be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and topological) and correlating them with an experimentally determined property using statistical methods. Such a model could then be used to predict the properties of new, unsynthesized derivatives, including this compound. QSAR studies have been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives to explore their potential as kinase inhibitors. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde as a Versatile Synthetic Building Block
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a cornerstone in the synthesis of complex nitrogen-containing molecules. researchgate.net The title compound serves as a highly functionalized and versatile building block, primarily due to the aldehyde group, which is a gateway to a vast array of chemical transformations. Standard synthetic routes to the core pyrazolo[1,5-a]pyridine system often involve [3+2] cycloaddition reactions, which allow for the construction of the fused-ring system with various substituents. researchgate.netacs.orgorganic-chemistry.org
The aldehyde functional group can participate in numerous reactions, including:
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
Wittig Reaction: Converts the aldehyde to an alkene, allowing for carbon chain extension.
Reductive Amination: Forms new C-N bonds by reacting with amines in the presence of a reducing agent, leading to substituted amine derivatives.
Condensation Reactions: Reacts with active methylene (B1212753) compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group manifolds.
The inherent reactivity of the aldehyde group makes this compound an excellent starting material for the synthesis of more elaborate, polycyclic heterocyclic systems. The aldehyde can act as an electrophilic partner in intramolecular or intermolecular cyclization reactions.
For example, condensation of the aldehyde with binucleophiles can lead to the formation of new fused rings. A reaction with a hydrazine (B178648) derivative could yield a pyrazoline-fused system, while reaction with a compound containing an active methylene group and a nitrile (e.g., malononitrile) could, after a series of steps, lead to a new fused pyridinoid ring. The synthesis of complex structures such as thieno[2,3-b]pyridines and pyrazolo[5,1-c]triazines from related functionalized heterocycles showcases the potential of such building blocks in constructing diverse molecular architectures. researchgate.net The general reactivity of pyrazole-carbaldehydes in forming other heterocyclic systems is well-documented, underscoring the potential of this specific compound. researchgate.net
| Reaction Type | Reagent/Conditions | Resulting Structure |
| Pictet-Spengler | Tryptamine, acid catalyst | β-carboline derivative fused or linked to the pyrazolopyridine core |
| Friedländer Annulation | 2-Aminoaryl ketone | Quinoline derivative attached at the 3-position |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, ammonia | Dihydropyridine ring formed from the aldehyde |
| Gewald Reaction | α-cyano ester, sulfur, base | Substituted aminothiophene |
This table presents potential synthetic routes to complex heterocyclic architectures starting from an aldehyde-functionalized core.
The pyrazolo[1,5-a]pyridine core is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been explicitly identified as such, owing to its rigid, planar framework and its amenability to chemical modification at multiple positions. nih.govnih.govnih.gov This allows for the generation of large collections of related molecules, known as combinatorial libraries, for high-throughput screening in drug discovery.
This compound is an ideal scaffold for this purpose. The aldehyde group serves as a key anchoring point for introducing molecular diversity. Through reactions like reductive amination or Wittig olefination, a wide variety of substituents (R-groups) can be readily attached to the core structure, each altering the steric and electronic properties of the final compound. This systematic modification allows for the exploration of structure-activity relationships (SAR) to optimize binding to a specific biological target.
Integration into Ligands for Catalysis (e.g., asymmetric catalysis)
The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system are Lewis basic sites capable of coordinating to metal centers. This makes the scaffold an attractive platform for the design of ligands for transition metal catalysis. The aldehyde group can be readily transformed into other coordinating moieties, such as imines (via condensation with primary amines) or oximes (via condensation with hydroxylamine).
This transformation can generate bidentate or tridentate ligands. For instance, reaction with 2-aminoethanol would produce a Schiff base with an additional hydroxyl group, creating a potential N,N,O-tridentate ligand. The steric bulk of the isopropyl group at the C2 position is particularly significant for applications in asymmetric catalysis. rsc.org By creating a sterically hindered environment around the coordinated metal, it can influence the stereochemical outcome of a catalytic reaction, favoring the formation of one enantiomer over the other. Chiral amines can be used to condense with the aldehyde, introducing a chiral center directly into the ligand structure to facilitate enantioselective transformations. rsc.org
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic structure of the pyrazolo[1,5-a]pyridine core makes it an ideal candidate for participating in π-π stacking interactions with other aromatic systems.
Furthermore, the aldehyde group can be functionalized to introduce specific recognition sites for host-guest chemistry.
Conversion to a carboxylic acid or an amide would introduce strong hydrogen bond donor and acceptor sites.
Reaction to form a Schiff base with a macrocyclic amine could link the pyrazolopyridine unit to a host molecule like a cyclodextrin (B1172386) or calixarene.
These modifications would allow the molecule to selectively bind to complementary guest molecules, forming well-defined supramolecular assemblies. The tendency of the related pyrazolo[1,5-a]pyrimidine derivatives to form ordered crystalline structures highlights the potential of this scaffold in crystal engineering and the design of solid-state materials with specific packing arrangements. nih.gov
Potential in Advanced Materials with Tunable Photophysical or Electronic Properties
Fused aza-heteroaromatic compounds frequently exhibit interesting photophysical and electronic properties, making them valuable in materials science. The pyrazolo[1,5-a]pyridine system, with its dipolar character arising from the fused π-excessive and π-deficient rings, is a promising chromophore. researchgate.net Its derivatives are being investigated for applications as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nbinno.comresearchgate.net
The electronic properties, and thus the photophysical behavior (absorption and emission wavelengths, quantum yield), can be finely tuned by altering the substituents on the ring system. rsc.org In this compound:
The carbaldehyde group acts as an electron-withdrawing group, which can extend the π-conjugation and shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift).
The isopropyl group is a weak electron-donating group, which can also modulate the electronic energy levels of the molecule.
This inherent push-pull electronic character can enhance properties like fluorescence. By systematically modifying the aldehyde group—for example, by converting it into a more strongly electron-donating or electron-withdrawing group via a Knoevenagel condensation—the photophysical properties can be rationally designed for specific applications, such as creating fluorescent dyes with emissions across the visible spectrum. nbinno.comrsc.org The discovery of novel fluorescent cores based on pyrazolo[1,5-a]pyridine-fused systems underscores the significant potential of this scaffold in the development of new luminescent materials. researchgate.net
Structure Activity Relationship Sar and Molecular Design Strategies for Derivatives of 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde
Systematic Exploration of Structure-Activity Relationships (SAR) in Related Bioactive Scaffolds
Structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) cores have provided critical insights into how chemical modifications influence their pharmacological properties. nih.govrsc.org These studies are essential for guiding the design of more effective therapeutic agents.
Key SAR findings for these scaffolds include:
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone for many kinase inhibitors, including those targeting Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like tyrosine kinase 3 (FLT3). mdpi.comnih.govresearchgate.net The N1 atom of the pyrazolo[1,5-a]pyrimidine core is often essential for forming a hydrogen bond with the hinge region of the kinase, a crucial interaction for binding affinity. mdpi.com For dual CDK2/TRKA inhibitors, the pyrazolopyrimidine scaffold facilitates hydrogen bonding with Leu83A of CDK2 and Met592 of TRKA. nih.gov
Substituents at Position 3: Modifications at this position significantly impact activity. For instance, in a series of dual CDK2/TRKA inhibitors, replacing an ethyl carboxylate group (-COOEt) with a cyano group (-CN) at position 3 resulted in a notable increase in activity. nih.gov
Substituents at Position 7: In the context of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the presence of a phenyl group at the 7-position is a key feature of active compounds. nih.gov For aryl hydrocarbon receptor (AHR) antagonists, systematic optimization of substituents at this position led to a significant increase in potency. rsc.org
Antitubercular Activity: For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the O- or N- position of the core scaffold resulted in a loss of antitubercular activity, highlighting the importance of the core structure's hydrogen bonding capabilities. nih.gov In a different series, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids showed potent activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. nih.gov
General Trends: The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling has been shown to enhance biological activity and structural diversity. rsc.org Lipophilicity and the addition of specific moieties, such as a morpholine (B109124) group, can improve metabolic stability and selectivity by reducing off-target effects. mdpi.com
| Scaffold Position | Modification | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Core Nitrogen (N1) | Unaltered pyrazolo[1,5-a]pyrimidine | Kinase Hinge Region (e.g., Trk) | Essential for hydrogen bonding with key residues (e.g., Met592) | mdpi.com |
| Position 3 | -COOEt replaced with -CN | CDK2/TRKA | Increased inhibitory activity | nih.gov |
| Position 7 | Phenyl group | CRF1 Receptor | Important for antagonist activity | nih.gov |
| Position 7 | Systematic optimization of aryl/heteroaryl groups | AHR | Potency increased from 650 nM to 31 nM | rsc.org |
| Core Scaffold | N- or O-methylation | M. tuberculosis | Loss of activity | nih.gov |
| General | Addition of a morpholine group | Kinases (e.g., Trk) | Improved selectivity | mdpi.com |
Molecular Docking and Computational Screening for Putative Biological Target Interactions (in silico studies)
Molecular docking is a powerful computational tool used to predict the binding orientation of small molecules within the active site of a target protein. For pyrazolo[1,5-a]pyridine derivatives, docking studies have provided detailed insights into their binding modes and have been instrumental in rational drug design. nih.govnih.gov
Kinase Inhibitors: Docking studies consistently show that the pyrazolo[1,5-a]pyridine and related scaffolds act as hinge-binders in various kinases. nih.gov For instance, a pyrazolo[1,5-a]pyridine-based CSK inhibitor showed significantly improved potency over its pyridazinone predecessor due to enhanced hydrogen bonding with hinge residues. nih.gov Similarly, docking of dual CDK2/TRKA inhibitors revealed binding modes similar to known inhibitors, with the pyrazolopyrimidine scaffold forming hydrogen bonds in the ATP-binding pocket. nih.gov In PI3Kδ inhibitors, the oxygen atom of a morpholine substituent at position 7 forms a crucial hydrogen bond with Val-828 in the hinge region. nih.govmdpi.com
PDE4 Inhibitors: Docking of pyrazolo[1,5-a]pyridine analogues into the active site of phosphodiesterase 4 (PDE4) revealed key hydrogen bond interactions with residues such as Asp392, Asn395, and Gln443, while aromatic features of the ligands engaged in π-π stacking with His234 and Phe446. nih.gov
Antimicrobial Targets: In silico studies of pyrazolo[1,5-a]pyrimidines against microbial enzymes like 14-alpha demethylase and transpeptidase have demonstrated their potential as potent inhibitors, corroborating their observed antimicrobial activity. nih.gov
| Target Protein | Key Interacting Residues | Predicted Interaction Type | Scaffold/Derivative Type | Reference |
|---|---|---|---|---|
| PDE4 | Asp392, Asn395, Gln443, Tyr233 | Hydrogen Bonding | Pyrazolo[1,5-a]pyridine analogues | nih.gov |
| ITK | Hinge Region Residues, Phe435 | Hydrogen Bonding, π-π Stacking | Pyrazolo[4,3-b]pyridine | nih.gov |
| CDK2 | Leu83A | Hydrogen Bonding | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | nih.govekb.eg |
| TRKA | Met592 | Hydrogen Bonding | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | nih.gov |
| PI3Kδ | Val-828, Asp-787 | Hydrogen Bonding | 5-Indole-pyrazolo[1,5-a]pyrimidine | nih.gov |
| 14-alpha demethylase | - | Enzyme Inhibition | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com This approach is a cornerstone of ligand-based drug design (LBDD), especially when the 3D structure of the target is unknown.
A study on pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR). nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for potent PDE4 inhibition. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify novel hits with the desired activity. nih.govresearchgate.net
The general process involves:
Hypothesis Generation: A set of active molecules is used to generate multiple pharmacophore models.
Model Validation: The models are validated for their ability to distinguish active compounds from inactive ones (decoys).
Virtual Screening: The best-validated model is used as a 3D query to search databases for new molecules that fit the pharmacophore, prioritizing them for synthesis and biological testing. mdpi.com
For kinase inhibitors, pharmacophore models often include features such as a hydrogen-bond donor to interact with the hinge region, hydrophobic features to occupy hydrophobic pockets, and aromatic rings for π-π stacking interactions. researchgate.net
In Vitro Mechanism of Action Studies at the Molecular Level
In vitro assays are fundamental to understanding how a compound exerts its biological effect at the molecular level. For derivatives of the pyrazolo[1,5-a]pyridine scaffold, the primary mechanism of action investigated is enzyme inhibition.
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. nih.govrsc.org This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. nih.gov This mechanism is central to their anticancer activity. rsc.orgrsc.org For example, compounds have been developed as potent inhibitors of CDK2, TRKA, FLT3-ITD, and PI3Kδ, with IC50 values often in the low nanomolar range. nih.govresearchgate.netnih.gov
Antitubercular Mechanism: The mechanism for some antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones was found not to be related to common pathways like cell-wall biosynthesis or iron uptake. Instead, resistance was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, suggesting the compound may be a substrate for this enzyme, which leads to its catabolism. nih.gov
Anti-inflammatory Activity: Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2 over COX-1. arabjchem.org
| Compound/Series | Target Enzyme/Cell Line | Activity (IC50 / MIC) | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | 0.09 µM | Enzyme Inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | 0.45 µM | Enzyme Inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 17 & 19 | FLT3-ITD | 0.4 nM | Enzyme Inhibition | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine CPL302253 (54) | PI3Kδ | 2.8 nM | Enzyme Inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 12 | COX-2 | 1.11 µM | Enzyme Inhibition | researchgate.net |
| Pyrazolo[1,5-a]pyridine Hybrid 7 | M. tuberculosis H37Rv | 0.006 µg/mL | Antimicrobial | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 5b | HCT-116 (Colon Cancer Cell Line) | 8.64 µM | Antiproliferative | ekb.eg |
Design and Synthesis of Analogs to Modulate In Vitro Potency and Selectivity
The rational design of new analogs based on SAR and computational data is a key strategy to improve the therapeutic profile of lead compounds. The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold is a significant advantage, allowing for the systematic modification of its periphery. nih.gov
Design Rationale: The design of novel analogs often involves retaining the core scaffold responsible for key interactions (like hinge binding) while modifying peripheral substituents to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.govekb.eg For example, in the development of PI3Kδ inhibitors, the pyrazolo[1,5-a]pyrimidine core was maintained while various indole (B1671886) and benzimidazole (B57391) moieties were introduced at the C(5) position and different amine subunits at the C(2) position to explore the SAR and improve selectivity. mdpi.comnih.gov
Synthetic Strategies: A variety of synthetic methods are employed to create libraries of pyrazolo[1,5-a]pyridine derivatives. Common strategies include the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govekb.eg Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently used to introduce aryl and heteroaryl groups at specific positions, which is crucial for building structural diversity and modulating biological activity. nih.govmdpi.com The selective reactivity of different positions, such as the higher reactivity of a chlorine atom at C7 compared to C5, allows for regioselective functionalization. mdpi.com These synthetic approaches enable the creation of focused libraries of compounds for biological evaluation, leading to the identification of optimized clinical candidates. nih.govnih.gov
Advanced Analytical Methodologies for 2 Isopropylpyrazolo 1,5 a Pyridine 3 Carbaldehyde
Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Purity Profiling
Hyphenated chromatographic techniques are indispensable for the trace analysis and purity profiling of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde. The combination of the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry provides an unparalleled analytical tool.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology involves the separation of the compound from its matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry.
Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, utilizing a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) allows for the efficient separation of the target analyte from impurities.
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for pyrazolo[1,5-a]pyridine (B1195680) derivatives, as the nitrogen atoms in the ring system can be readily protonated.
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process minimizes matrix interference and allows for accurate quantification at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS):
For the analysis of volatile impurities or degradation products of this compound, GC-MS can be a valuable tool. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.
Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation based on the boiling points and polarities of the analytes.
Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching of unknown impurities.
Detection: A quadrupole or ion trap mass analyzer is commonly used to detect the fragment ions, providing a mass spectrum that serves as a chemical fingerprint.
Illustrative Data for Purity Profiling by LC-MS/MS:
| Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| 5.2 | 203.1 | 160.1 | This compound |
| 4.8 | 189.1 | 146.1 | Potential starting material impurity |
| 6.1 | 219.1 | 176.1 | Potential oxidation byproduct |
Method Validation for Quantitative Analysis in Complex Chemical Matrices
For the quantitative analysis of this compound in complex matrices, such as in-process control samples or biological fluids, a thorough method validation is crucial to ensure the reliability and accuracy of the results. The validation is typically performed according to the guidelines of the International Council for Harmonisation (ICH).
The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations, and the correlation coefficient (r²) should be close to 1.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Typical Validation Parameters for a Quantitative HPLC Method:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for real-time monitoring of chemical reactions and for conducting kinetic studies involving this compound.
Reaction Monitoring:
By acquiring NMR spectra at different time points during a chemical reaction, it is possible to monitor the consumption of starting materials and the formation of products. For the synthesis of this compound, specific proton (¹H) or carbon (¹³C) signals corresponding to the reactants and the product can be integrated to determine their relative concentrations over time. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
For instance, the disappearance of a characteristic signal from a starting material and the appearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) of this compound can be tracked.
Kinetic Studies:
By carefully controlling the reaction conditions (temperature, concentration of reactants), time-course NMR data can be used to determine the rate law and the rate constants of a reaction. This is achieved by plotting the concentration of a reactant or product as a function of time and fitting the data to appropriate kinetic models. Such studies provide fundamental insights into the reaction mechanism.
Illustrative ¹H NMR Data for Reaction Monitoring:
| Time (min) | Integral of Starting Material Signal | Integral of Product Aldehyde Signal | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
Future Research Directions and Emerging Opportunities
Exploration of Novel and More Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions and generate significant waste. Green chemistry approaches, which have been successfully applied to related heterocyclic systems, offer promising alternatives. nih.gov
Microwave-assisted organic synthesis (MAOS) and sonochemistry are two such avenues that could dramatically improve the synthesis of this compound. nih.govnih.gov These techniques often lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. For instance, a one-pot cyclization strategy under ultrasonic irradiation has been shown to be highly efficient for synthesizing polysubstituted pyrazolo[1,5-a]pyridines. nih.gov Adapting such a catalyst-free cycloaddition method could provide a more sustainable route to the core scaffold of the target molecule.
Below is a table comparing potential sustainable synthetic methods for the pyrazolo[1,5-a]pyridine (B1195680) scaffold.
| Method | Potential Advantages for Synthesis | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, improved purity. nih.gov | Solvent choice, reaction temperature and pressure, catalyst selection. |
| Sonochemistry | Enhanced reaction rates, catalyst-free conditions, milder reaction conditions. nih.gov | Frequency and power of ultrasound, solvent viscosity, reaction temperature. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for automation. mdpi.com | Reactor design, residence time, temperature and pressure optimization. |
Further research in this area would involve the design of a convergent synthesis that incorporates the isopropyl and carbaldehyde functionalities with high atom economy, minimizing the formation of byproducts.
Expansion of Reactivity Profiles and Novel Derivatization Strategies
The carbaldehyde group at the 3-position of this compound is a versatile functional handle for a wide array of chemical transformations. This opens up possibilities for creating a diverse library of derivatives with potentially novel properties. Future research should systematically explore the reactivity of this aldehyde.
Standard aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination are foundational. Beyond these, more complex transformations could be investigated. For example, the aldehyde can serve as an electrophile in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions would allow for the introduction of a wide range of substituents, each modulating the electronic and steric properties of the molecule.
The following table outlines potential derivatization strategies starting from the carbaldehyde moiety.
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Oxidation | Jones reagent, PCC | Pyrazolo[1,5-a]pyridine-3-carboxylic acids |
| Reduction | NaBH4, LiAlH4 | (2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)methanols |
| Reductive Amination | Primary/secondary amines, NaBH3CN | N-substituted aminomethyl-pyrazolo[1,5-a]pyridines |
| Wittig Reaction | Phosphonium (B103445) ylides | Vinyl-substituted pyrazolo[1,5-a]pyridines |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-unsaturated pyrazolo[1,5-a]pyridine derivatives |
The exploration of these derivatization pathways will be crucial for developing structure-activity relationships (SAR) in various applications, as discussed in the following sections.
Advanced Applications in Targeted Chemical Biology Probes (molecular tools)
The pyrazolo[1,5-a]pyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors and anti-tubercular agents. biorxiv.orgnih.gov This suggests that this compound could serve as a valuable starting point for the design of novel chemical biology probes.
The aldehyde functionality is particularly useful in this context as it can be used to covalently link the molecule to biological targets or to fluorescent reporters. For example, it can react with hydrazide-containing molecules to form stable hydrazones, a common strategy in bioconjugation.
One promising area is the development of fluorescent probes for cellular imaging. Pyrazolo[1,5-a]pyridine derivatives have been reported as fluorophores for detecting intracellular pH. nih.govrsc.org The isopropyl group on the target molecule may enhance its lipophilicity, potentially improving cell permeability and localization to specific organelles like lipid droplets. researchgate.net The carbaldehyde could be further modified to introduce environmentally sensitive fluorophores or moieties that target specific enzymes or cellular components.
| Potential Probe Type | Design Strategy | Target Application |
| Enzyme Inhibitors | Derivatization of the carbaldehyde to mimic a substrate or bind to an active site. | Studying the role of specific enzymes in disease pathways. |
| Fluorescent pH Sensors | Conjugation to a pH-sensitive dye via the aldehyde. nih.gov | Imaging acidic organelles like lysosomes and endosomes. |
| Lipid Droplet Probes | Leveraging the lipophilicity of the isopropyl group and the core scaffold. researchgate.net | Visualizing lipid storage and metabolism in living cells. |
Potential in Optoelectronic Materials or Sensors
The fused aromatic system of pyrazolo[1,5-a]pyridine imparts interesting photophysical properties, making it a promising scaffold for optoelectronic materials. researchgate.netrsc.org Research has shown that derivatives of this heterocycle can exhibit high fluorescence quantum yields and can be used as chemosensors. researchgate.netresearchgate.net
For this compound, the electron-donating isopropyl group and the electron-withdrawing carbaldehyde group can create an intramolecular charge transfer (ICT) character, which is often associated with desirable photophysical properties. Future research could focus on synthesizing a series of derivatives where the carbaldehyde is modified to tune these properties. For example, condensation with various electron-rich or electron-poor anilines could generate a series of Schiff bases with a range of emission wavelengths and environmental sensitivities.
These tailored molecules could find applications as:
Organic Light-Emitting Diode (OLED) emitters: By optimizing the fluorescence quantum yield and emission color.
Chemosensors: The carbaldehyde group can act as a binding site for specific analytes. For instance, pyrazolo[1,5-a]pyrimidinium salts have been developed for cyanide sensing. acs.org The aldehyde of the target compound could be transformed into a similar cationic center to explore its sensing capabilities.
Non-linear optical materials: The push-pull electronic nature of the molecule is a key feature for second-order non-linear optical activity.
Interdisciplinary Research with Emerging Fields (e.g., Artificial Intelligence in Synthesis Design, Flow Chemistry)
The intersection of chemistry with emerging technologies like artificial intelligence (AI) and advanced manufacturing techniques such as flow chemistry presents exciting opportunities for the study of this compound.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reproducibility, and easier scalability. mdpi.com The synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]pyridines via thermolysis of azidoacrylates, has been successfully demonstrated in a flow regime. mdpi.com Future work could adapt the synthesis of this compound to a continuous flow process. This would not only make the synthesis more efficient but also enable the on-demand production of the compound and its derivatives for further studies.
The integration of these interdisciplinary approaches will be pivotal in unlocking the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. Basic
- Handling : Use fume hoods and PPE to avoid inhalation/contact (LD₅₀ >2000 mg/kg in rodents) .
- Storage : Anhydrous conditions (argon atmosphere) prevent aldehyde oxidation to carboxylic acids .
Advanced
Process safety :
- Reaction calorimetry identifies exothermic risks during Vilsmeier-Haack reactions.
- Waste management : Neutralize POCl₃ residues with ice-cold NaHCO₃ before disposal .
How are computational tools applied to predict reactivity and regioselectivity?
Q. Advanced
- DFT-based transition state modeling (Gaussian 09) identifies favored pathways for electrophilic substitution (e.g., bromination at C-7 vs. C-5) .
- Machine learning (e.g., Random Forest models) trains on reaction databases to predict optimal catalysts for regioselective functionalization .
What contradictions exist in spectroscopic data for derivatives, and how are they resolved?
Q. Advanced
- ¹³C NMR shifts for carbonyl groups vary (±3 ppm) due to solvent polarity effects. Deuterated DMSO vs. CDCl₃ comparisons standardize reporting .
- Mass spectrometry : Discrepancies between observed and theoretical m/z values often arise from in-source fragmentation (e.g., loss of isopropyl group), requiring HRMS validation .
How are tautomeric forms characterized, and what impact do they have on biological activity?
Q. Advanced
- Variable-temperature NMR (VT-NMR) monitors tautomer equilibria (e.g., pyridine vs. pyridinium forms) in DMSO-d₆ .
- Biological impact : Tautomers may exhibit differing binding affinities. For example, the keto-enol equilibrium in carbaldehyde derivatives alters hydrogen-bonding capacity with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
